REACTION_SMILES
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[B:18]([Br:19])([Br:20])[Br:21].[C:22](=[O:23])([OH:24])[O-:25].[CH3:1][O:2][c:3]1[cH:4][cH:5][c:6](-[n:9]2[n:10][cH:11][c:12]3[cH:13][cH:14][cH:15][cH:16][c:17]23)[cH:7][cH:8]1.[Cl:27][CH2:28][Cl:29].[Na+:26]>>[OH:2][c:3]1[cH:4][cH:5][c:6](-[n:9]2[n:10][cH:11][c:12]3[cH:13][cH:14][cH:15][cH:16][c:17]23)[cH:7][cH:8]1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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BrB(Br)Br
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc(-n2ncc3ccccc32)cc1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
|
Name
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|
Type
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product
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Smiles
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Oc1ccc(-n2ncc3ccccc32)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |